molecular formula C20H18ClNO4 B2849570 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622796-72-9

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2849570
CAS No.: 622796-72-9
M. Wt: 371.82
InChI Key: IEVCYEFVCBOPOY-WQRHYEAKSA-N
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Description

The compound “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one scaffold substituted with a 3-chlorobenzylidene group at the C2 position and a diethylcarbamate moiety at the C6 position. Aurones, a subclass of flavonoids, are known for their structural rigidity and bioactivity, particularly in oncology. This compound’s synthesis typically involves condensation of a substituted benzaldehyde with a benzofuran-3(2H)-one precursor, followed by functionalization of the C6 hydroxy group with diethylcarbamoyl chloride . Key spectral data (e.g., IR, $^1$H NMR) confirm the (Z)-configuration of the benzylidene double bond and the presence of the carbamate group .

Properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCYEFVCBOPOY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C19_{19}H20_{20}ClN1_{1}O4_{4}

The structure includes a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and pathways involved in disease processes. Notably, the compound has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a critical regulator in numerous cellular processes, including metabolism and cell survival.

1. Inhibition of GSK-3β

In a study focusing on GSK-3β inhibition, the compound demonstrated significant activity with an IC50_{50} value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells led to increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of the enzyme's activity .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its ability to modulate signaling pathways associated with cancer cell proliferation and survival suggests it may be beneficial in treating certain types of cancer. The specific mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

3. Neuroprotective Effects

Given its interaction with GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer’s disease, this compound may also possess neuroprotective properties. The modulation of amyloid-beta aggregation and tau phosphorylation could be potential therapeutic avenues for future research.

Data Summary Table

Biological ActivityTarget EnzymeIC50_{50}Reference
GSK-3β InhibitionGSK-3β1.6 μM
Anticancer ActivityVariousTBDTBD
NeuroprotectionGSK-3βTBDTBD

Case Studies

Several case studies have highlighted the compound's potential in various therapeutic contexts:

  • Case Study on Neuroblastoma : In vitro studies showed that treatment with the compound led to significant reductions in cell viability in neuroblastoma cell lines, suggesting its potential as an anticancer agent .
  • Alzheimer’s Disease Model : Preliminary studies indicate that the compound may reduce amyloid plaque formation in cellular models, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of aurone derivatives modified at the C2 benzylidene and C6 positions. Below is a comparative analysis of its structural and functional properties against key analogues:

Compound C2 Substituent C6 Substituent Key Biological Activity References
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (Target Compound) 3-chlorobenzylidene Diethylcarbamate Anticancer (hypothesized tubulin inhibition based on structural analogy)
(Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetonitrile (5a) Indole-methylene Acetonitrile IC50 < 100 nM (PC-3 prostate cancer); tubulin polymerization inhibitor; no hERG inhibition
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridinylmethylene 2,6-Dichlorobenzyloxy IC50 < 100 nM (PC-3); targets colchicine-binding site on tubulin
(Z)-2-((3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7h) Pyrazole-naphthyl Diethylcarbamate Antiproliferative activity (data pending)
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate 4-methoxybenzylidene Diethylcarbamate Unknown activity; structural variant for SAR studies

Key Observations:

C2 Substituent Impact: The 3-chlorobenzylidene group in the target compound may enhance hydrophobic interactions with tubulin’s colchicine-binding site compared to bulkier substituents (e.g., indole or pyrazole in 5a/7h). The chloro group’s electron-withdrawing nature could also improve binding affinity . Pyridinylmethylene (5b) and indole-methylene (5a) substituents exhibit nanomolar potency, suggesting that heteroaromatic groups at C2 enhance antitubulin activity.

C6 Substituent Role :

  • Diethylcarbamate in the target compound likely improves metabolic stability compared to labile groups like acetonitrile (5a) or benzyloxy (5b). Carbamates are generally resistant to esterase-mediated hydrolysis, enhancing pharmacokinetics .
  • The 2,6-dichlorobenzyloxy group in 5b may contribute to π-π stacking with tubulin’s aromatic residues, but its electronegative chlorine atoms could increase toxicity risks .

Further assays (e.g., tubulin polymerization inhibition, cytotoxicity screens) are needed .

Physicochemical and Crystallographic Properties

  • Crystallography : Aurone derivatives often exhibit planar benzofuran cores with deviations in substituent orientations. For example, in related structures, the diethylcarbamate group adopts a conformation that maximizes C–H···O hydrogen bonding, stabilizing the crystal lattice .
  • Solubility: The diethylcarbamate group may enhance aqueous solubility compared to nonpolar analogues (e.g., 5b), though this depends on the substitution pattern.

Toxicity and Selectivity

  • The target compound’s diethylcarbamate group may further reduce off-target effects compared to dimethylcarbamate analogues (e.g., [(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate]), which have unknown safety profiles .

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